molecular formula C8H16N2O2 B7924799 2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone

2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B7924799
M. Wt: 172.22 g/mol
InChI Key: GLGUFUFMSZIWPD-ZETCQYMHSA-N
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Description

2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone is a synthetic organic compound that features a pyrrolidine ring substituted with an amino group and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-methoxymethyl-pyrrolidine and ethyl chloroacetate.

    Formation of Intermediate: The reaction between (S)-2-methoxymethyl-pyrrolidine and ethyl chloroacetate in the presence of a base such as sodium hydride leads to the formation of an intermediate ester.

    Hydrolysis and Amination: The intermediate ester is then hydrolyzed to form the corresponding acid, which is subsequently aminated using ammonia or an amine source to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,5-triazine: A compound with similar amino functionality but different ring structure.

    2-Amino-1-hydroxy-1H-indole: Another compound with an amino group and a different heterocyclic ring.

    2-Amino-1,3,4-oxadiazole: A compound with an amino group and an oxadiazole ring.

Uniqueness

2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone is unique due to its specific combination of a pyrrolidine ring with an amino and methoxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-6-7-3-2-4-10(7)8(11)5-9/h7H,2-6,9H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGUFUFMSZIWPD-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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